

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Purpactin C

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Compound of Interest

Compound Name: *Purpactin C*

Cat. No.: *B139244*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpactin C is a novel natural product with potential antimicrobial properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use **Purpactin C** in various antimicrobial assays. The following protocols are based on established methods for evaluating the antimicrobial activity of natural compounds and can be adapted for specific research needs. This document outlines the principles, procedures, and data interpretation for key antimicrobial susceptibility tests.

Data Presentation

Quantitative data from antimicrobial assays should be summarized for clear comparison. The following tables provide templates for presenting results from common assays.

Table 1: Minimum Inhibitory Concentration (MIC) of **Purpactin C**

Test Microorganism	ATCC Strain No.	Purpactin C MIC (µg/mL)	Positive Control MIC (µg/mL) [Name of Control]
Staphylococcus aureus	25923		
Escherichia coli	25922		
Pseudomonas aeruginosa	27853		
Candida albicans	10231		

Table 2: Zone of Inhibition Diameters for **Purpactin C** (Disk Diffusion Assay)

Test Microorganism	ATCC Strain No.	Purpactin C Concentration (µg/disk)	Zone of Inhibition (mm)	Positive Control Zone (mm) [Name of Control]
Staphylococcus aureus	25923			
Escherichia coli	25922			
Pseudomonas aeruginosa	27853			
Candida albicans	10231			

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on widely accepted standards and can be adapted for **Purpactin C**.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

- **Purpactin C** stock solution (in a suitable solvent, e.g., DMSO)
- 96-well microtiter plates
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Test microorganism suspension (adjusted to 0.5 McFarland standard, then diluted)
- Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
- Negative control (broth and solvent)
- Incubator

Procedure:

- Prepare serial two-fold dilutions of **Purpactin C** in the microtiter plate wells using the appropriate broth. The final volume in each well should be 100 μ L.
- Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically $\sim 5 \times 10^5$ CFU/mL in the final well volume.[3]
- Add 100 μ L of the diluted microbial suspension to each well, bringing the total volume to 200 μ L.
- Include a positive control (a known antibiotic) and a negative control (broth with the same concentration of solvent used to dissolve **Purpactin C**) on each plate.
- Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[5]
- After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of **Purpactin C** that shows no visible growth.[4]

Agar Disk Diffusion Assay

This qualitative assay is used to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a paper disk into the agar, resulting in a zone of growth inhibition.^{[1][2]}

Materials:

- Sterile filter paper disks (6 mm diameter)
- **Purpactin C** solution at various concentrations
- Agar plates (e.g., Mueller-Hinton Agar)
- Test microorganism suspension (adjusted to 0.5 McFarland standard)
- Sterile swabs
- Positive control antibiotic disks
- Incubator

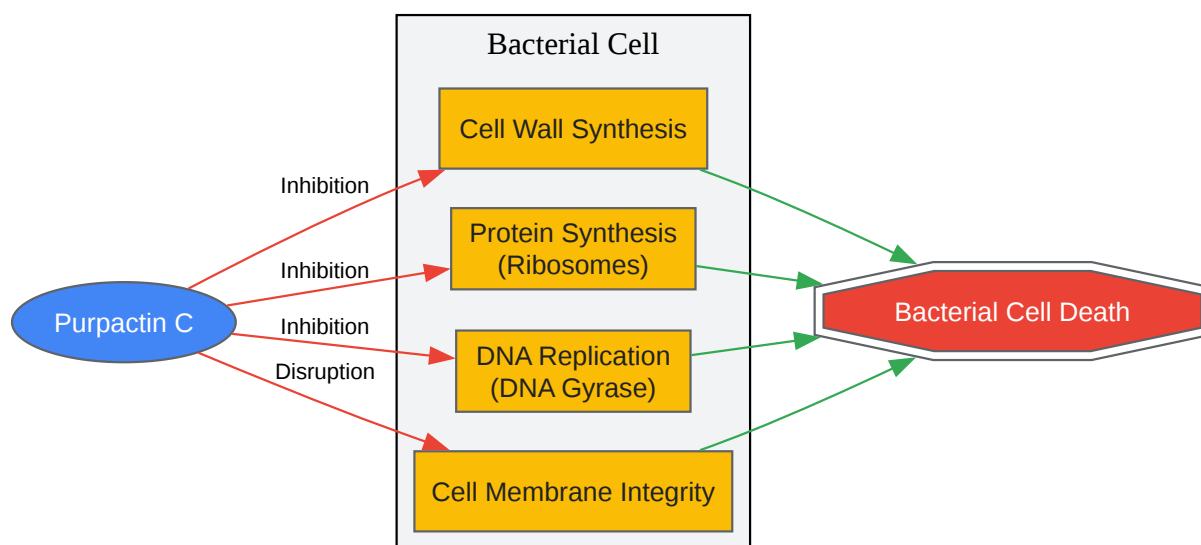
Procedure:

- Prepare a lawn of the test microorganism by uniformly swabbing the surface of the agar plate with the standardized inoculum.
- Aseptically apply paper disks impregnated with known concentrations of **Purpactin C** onto the agar surface.
- Gently press the disks to ensure complete contact with the agar.
- Place a positive control antibiotic disk on the same plate for comparison.
- Incubate the plates at the appropriate temperature and duration.
- Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Visualizations

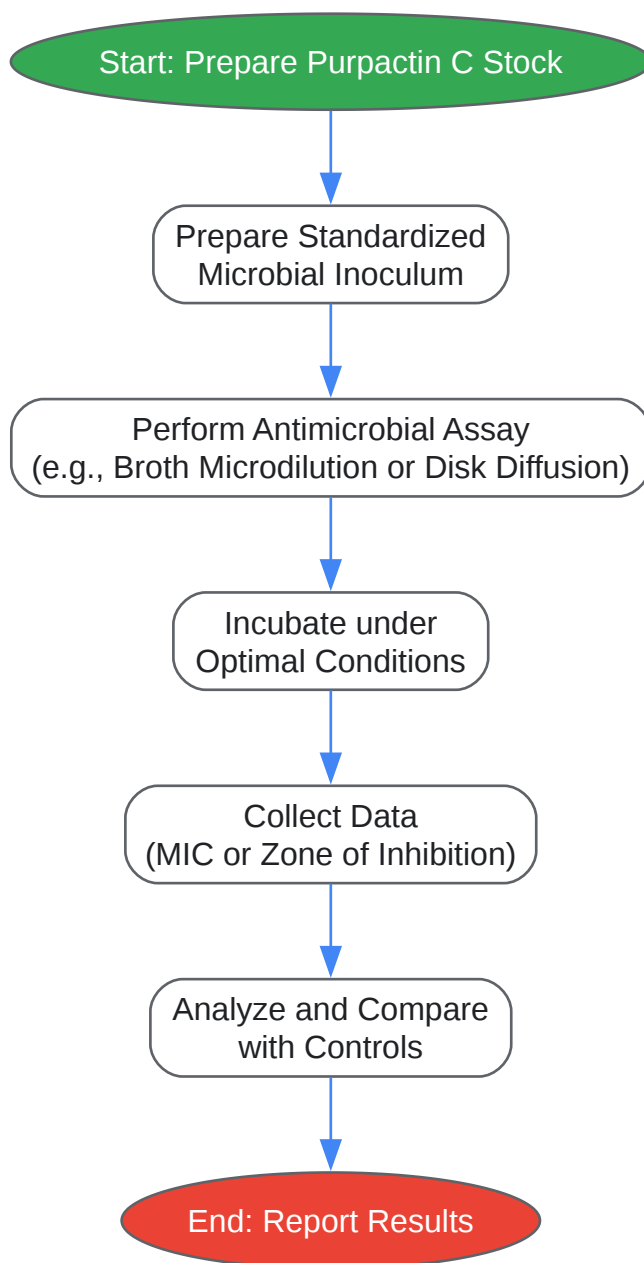
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical mechanism of action for an antimicrobial agent and the general workflow for antimicrobial susceptibility testing.



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Caption: Hypothetical mechanisms of antimicrobial action for **Purpactin C**.



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Caption: General experimental workflow for antimicrobial susceptibility testing.

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